N-Acetylglycylglycine (CAS 5687-48-9) is an N-terminally protected dipeptide that serves as a critical model compound and specialized substrate in biochemical assays, thermodynamic studies, and metal-coordination research. By acetylating the primary amine of glycylglycine, this compound eliminates zwitterionic behavior at physiological pH, resulting in a strictly anionic molecule with a single carboxyl pKa of approximately 3.34 . In procurement contexts, it is primarily sourced as a stable, non-cyclizing baseline substrate for carboxypeptidase assays, a precursor for peptide synthesis, and a reference standard in degradation and nitrosation studies where N-terminal reactivity must be suppressed [1].
Substituting N-Acetylglycylglycine with its unacetylated parent, glycylglycine (Gly-Gly), or C-terminally amidated analogs fundamentally compromises assay integrity and formulation stability. Free glycylglycine possesses a reactive primary amine (pKa ~8.1) that drives zwitterionic interactions, shifts metal coordination from the amide backbone to the N-terminus, and leaves the molecule vulnerable to rapid diketopiperazine cyclization or N-nitrosation [1]. Conversely, N-Acetylglycylglycine isolates C-terminal and amide-backbone reactivity, making it non-interchangeable for protocols requiring a strictly anionic peptide model or a stable substrate for generic carboxypeptidase benchmarking [2].
In stability and degradation modeling, the presence of a free primary amine leads to rapid nitrosamine formation under acidic conditions. Quantitative studies demonstrate that the nitrosation of N-Acetylglycylglycine proceeds approximately 20 times slower than the nitrosation of a terminal amino group found in free dipeptides. Furthermore, the resulting N-nitroso product of the acetylated compound maintains a relatively stable half-life of 2 hours at pH 2 and 37°C [1].
| Evidence Dimension | Nitrosation reaction rate |
| Target Compound Data | N-Acetylglycylglycine: ~20x slower nitrosation rate |
| Comparator Or Baseline | Terminal amino groups (e.g., free Gly-Gly): 20x faster |
| Quantified Difference | 20-fold reduction in nitrosation velocity |
| Conditions | Gastric pH models (pH ~2.0 - 2.5), 37°C |
This makes N-Acetylglycylglycine the required choice for modeling peptide stability in acidic formulations where preventing rapid, uncontrolled nitrosamine formation is critical.
Unprotected dipeptide derivatives are notoriously prone to intramolecular cyclization in aqueous environments. For example, glycylglycine N-methylamide undergoes relatively rapid intramolecular displacement to form diketopiperazine, exhibiting a half-life of just 35 days at pH 7 and 37°C [1]. By utilizing N-Acetylglycylglycine, the requisite free N-terminal amine is blocked, completely preventing this specific rapid cyclization pathway and extending the baseline stability of the peptide bond to an extrapolated half-life of ~1,100 years under identical conditions [1].
| Evidence Dimension | Spontaneous degradation half-life (t1/2) |
| Target Compound Data | N-Acetylglycylglycine: ~1,100 years (extrapolated peptide bond hydrolysis) |
| Comparator Or Baseline | Glycylglycine N-methylamide: 35 days (via diketopiperazine formation) |
| Quantified Difference | >10,000-fold increase in aqueous shelf-life against cyclization |
| Conditions | Aqueous solution, pH 7.0, 37°C |
Procurement of the N-acetylated form is essential for long-term aqueous stock solutions and extended thermodynamic assays where spontaneous cyclization would ruin baseline measurements.
The acetylation of the N-terminus fundamentally alters the acid-base profile of the dipeptide. While free glycylglycine operates as a zwitterion at physiological pH (amine pKa ~8.1, carboxyl pKa ~3.1), N-Acetylglycylglycine possesses only a single titratable carboxyl group with a pKa of approximately 3.34 . Consequently, at pH 7.4, N-Acetylglycylglycine carries a strict -1 net charge, eliminating the electrostatic complexities introduced by a protonated amine [1].
| Evidence Dimension | Net charge at physiological pH (7.4) |
| Target Compound Data | N-Acetylglycylglycine: -1 (Anionic) |
| Comparator Or Baseline | Glycylglycine: ~0 (Zwitterionic) |
| Quantified Difference | Complete elimination of cationic amine charge (+1 to 0 at N-terminus) |
| Conditions | Aqueous buffer, pH 7.4 |
This predictable anionic state is mandatory for specific ion-exchange chromatography workflows and for isolating carboxylate-driven interactions in metal-binding studies.
Because its N-terminus is blocked, N-Acetylglycylglycine cannot be cleaved by aminopeptidases and resists spontaneous diketopiperazine cyclization. This makes it the premier standardized substrate for isolating and quantifying the catalytic proficiency of generic carboxypeptidases in steady-state kinetic assays [1].
In studies evaluating transition metal (e.g., Pd(II), Cu(II)) cleavage of peptides, free amines aggressively outcompete other coordination sites. N-Acetylglycylglycine is specifically procured to force metal coordination through the amide backbone or C-terminal carboxylate, enabling accurate fluorescence microplate reader detection of alternative hydrolysis mechanisms [2].
Due to its quantified 20-fold reduction in nitrosation rate compared to free amines, this compound is utilized as a stable baseline model in pharmaceutical formulation testing to evaluate the kinetics of N-nitroso compound formation under simulated gastric or acidic storage conditions [3].
Irritant